The compound 11-(5-bromo-2-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic molecule characterized by its unique structure and potential pharmacological applications. It belongs to the class of dibenzo[1,4]diazepines, which are known for their diverse biological activities.
This compound is often synthesized in laboratory settings for research purposes. Its synthesis and characterization can be found in various chemical databases and literature, including PubChem and SpectraBase, which provide detailed information on its chemical properties and potential applications .
The compound is classified as a dibenzo[1,4]diazepine derivative. Dibenzo[1,4]diazepines are a group of heterocyclic compounds that have been studied for their anxiolytic, sedative, and muscle relaxant properties. The presence of bromine and methoxy groups in this specific compound may influence its biological activity and solubility.
The synthesis of 11-(5-bromo-2-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step synthetic routes that include:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 11-(5-bromo-2-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be represented using various notations:
CC(C(=O)N1CC2=C(C=C(C=C2)C(=C1)C(=O)N(C)C)C(=O)N(C)C)The molecular formula is , with a molecular weight of approximately 397.3 g/mol. The compound exhibits a complex three-dimensional structure that influences its reactivity and interaction with biological targets.
The compound may undergo several chemical reactions typical for dibenzo[1,4]diazepines:
Reactions involving this compound should be conducted with caution due to the potential toxicity associated with some reagents used during synthesis or modification.
While specific studies on the mechanism of action for this exact compound may be limited, similar dibenzo[1,4]diazepines are known to act primarily on the central nervous system by modulating neurotransmitter systems:
Research into related compounds suggests that structural modifications can significantly alter receptor affinity and selectivity.
Relevant data regarding melting points or boiling points may not be readily available but can be determined through experimental methods.
The primary applications of 11-(5-bromo-2-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: